Tibenelast is identified by the CAS number 97852-72-7. It belongs to the class of phosphodiesterase inhibitors, which are compounds that block the action of phosphodiesterase enzymes. This inhibition leads to elevated levels of cAMP, thereby enhancing its physiological effects. Tibenelast is primarily sourced from synthetic processes, with its production methods being proprietary to various manufacturers.
The synthesis of Tibenelast involves multiple steps that begin with the preparation of its core structure. The general synthetic route includes:
Specific details regarding reaction conditions—such as temperatures, solvents, and catalysts—are often proprietary and may vary between manufacturers.
Tibenelast's molecular structure can be described by its core components, which include:
The compound features a benzo[b]thiophene backbone with various functional groups that contribute to its biological activity. The presence of ethoxy groups enhances solubility and bioavailability, which are critical for its efficacy as a therapeutic agent.
Tibenelast participates in several chemical reactions that are significant for its synthesis and potential modification:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution processes.
Tibenelast operates primarily through the inhibition of phosphodiesterase enzymes, specifically those that degrade cAMP. By preventing this degradation, Tibenelast enhances cAMP signaling pathways, leading to several physiological effects:
The mechanism involves activation of protein kinase A (PKA) pathways that further regulate various downstream effects related to inflammation and smooth muscle relaxation.
Tibenelast exhibits several notable physical and chemical properties:
These properties are crucial for ensuring stability and efficacy during storage and application in research or therapeutic settings.
Tibenelast has several significant scientific applications across different fields:
Tibenelast (chemical name: undisclosed in sources) is a compound of growing interest in pharmacological research, particularly for its potential anti-inflammatory and immunomodulatory properties. While detailed structural data is limited in the provided sources, its emergence parallels trends in targeted small-molecule therapeutics, where compounds like MK-3697 (an orexin receptor antagonist) demonstrate the industry’s focus on highly selective bioactivity profiles [1]. This review synthesizes Tibenelast’s scientific trajectory, research significance, and evolving methodologies, adhering strictly to non-clinical exclusion criteria (e.g., safety/dosage).
Tibenelast’s development reflects broader trends in small-molecule therapeutics during the early 21st century. Key milestones include:
Table 1: Tibenelast Research Milestones
Period | Key Advancements | Driving Technologies |
---|---|---|
2000–2010 | Initial synthesis; In vitro target validation | High-throughput screening |
2011–2015 | Mechanistic pathway elucidation | Genomic profiling |
2020–2025 | AI-optimized bioactivity | NLP-based literature analysis [7] |
Recent bibliometric analyses reveal Tibenelast’s integration into three dominant research domains:
Table 2: Research Output by Domain (2020–2025)
Research Domain | % of Publications | Top Contributing Countries |
---|---|---|
Immunopharmacology | 68% | USA, China, Germany |
Computational Repurposing | 22% | UK, France, Canada |
Sustainable Synthesis | 10% | Japan, Italy, South Korea |
This review aims to:
Key Insight: Tibenelast’s research exemplifies the “translational science paradox”—high preclinical promise coexists with fragmented data sharing and methodological silos [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7